molecular formula C9H8F2 B115664 2,4-Difluoro-1-(prop-1-en-2-yl)benzene CAS No. 156570-11-5

2,4-Difluoro-1-(prop-1-en-2-yl)benzene

Cat. No.: B115664
CAS No.: 156570-11-5
M. Wt: 154.16 g/mol
InChI Key: XSROFNLUQOGWON-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WY-46016 involves the preparation of 3-(2-quinolinylmethoxy)benzeneacetic acid. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production methods for WY-46016 would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

WY-46016 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a model compound for studying cysteinyl leukotriene receptor antagonists.

    Biology: Investigated for its role in inhibiting leukotriene-mediated inflammatory responses.

    Medicine: Explored as a potential therapeutic agent for treating asthma and hypersensitivity reactions.

    Industry: Potential applications in the development of anti-inflammatory drugs

Mechanism of Action

WY-46016 exerts its effects by binding to and inhibiting cysteinyl leukotriene receptor 1. This receptor is involved in the inflammatory response, and its inhibition reduces the production of inflammatory mediators such as leukotrienes. This leads to a decrease in inflammation and bronchoconstriction, making it useful in treating conditions like asthma .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

WY-46016 is unique in its specific structure, which includes a quinoline moiety linked to a benzeneacetic acid. This structure provides it with distinct pharmacokinetic and pharmacodynamic properties compared to other leukotriene receptor antagonists .

Properties

IUPAC Name

2,4-difluoro-1-prop-1-en-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2/c1-6(2)8-4-3-7(10)5-9(8)11/h3-5H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSROFNLUQOGWON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446710
Record name 2,4-difluoro-1-(prop-1-en-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156570-11-5
Record name 2,4-Difluoro-1-(1-methylethenyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156570-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-difluoro-1-(prop-1-en-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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